molecular formula C18H19F4N3O4 B2542212 1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097901-01-2

1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2542212
CAS RN: 2097901-01-2
M. Wt: 417.361
InChI Key: PKIIKKQPXJNJAT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and an imidazolidine-2,4-dione group, which is a type of imidazole ring. The molecule also contains several fluorine atoms and a methoxy group attached to a benzoyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atoms could make it reactive with certain nucleophiles. The carbonyl groups in the benzoyl and imidazolidine-2,4-dione moieties could also undergo various reactions such as nucleophilic addition or condensation .

Scientific Research Applications

Structural and Stability Analysis

Research has shown that derivatives similar to 1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione exhibit interesting structural properties. For instance, Hobbs et al. (2010) explored the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. Their study revealed insights into the electron delocalization affecting the stability of these compounds, which could be relevant for the compound (Hobbs et al., 2010).

Potential Anti-Alzheimer's Applications

A 2020 study by Gupta et al. synthesized and evaluated N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives for anti-Alzheimer's activity. These derivatives, designed based on the structure of the lead compound donepezil, showed promising results in in-vivo and in-vitro evaluations (Gupta et al., 2020).

Anticancer Activity

The synthesis and anticancer activity of N-substituted indole derivatives, including compounds with structures similar to the compound of interest, were investigated by Kumar and Sharma (2022). Their study focused on the inhibition of topoisomerase-I enzyme, suggesting potential applications in cancer therapy (Kumar & Sharma, 2022).

Inhibitory Effects on Cancer Efflux Pumps

Żesławska et al. (2019) researched imidazolidin-2,4-dione derivatives for their inhibitory action on cancer efflux pumps, specifically the ABCB1 pump. Their findings could indicate a potential application of 1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione in overcoming drug resistance in cancer treatment (Żesławska et al., 2019).

Hypoglycemic Activity

Oguchi et al. (2000) explored the hypoglycemic activity of imidazopyridine thiazolidine-2,4-diones, which are structurally related to the compound . This research suggests potential applications in diabetes management (Oguchi et al., 2000).

Serotonin Receptor Antagonist Activity

Watanabe et al. (1992) investigated 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group for their 5-HT2 and alpha 1 receptor antagonist activity. These findings highlight potential neurological applications (Watanabe et al., 1992).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These would need to be assessed through laboratory testing and safety data analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include in vitro and in vivo studies to assess its potential as a therapeutic agent .

properties

IUPAC Name

1-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F4N3O4/c1-29-14-3-2-11(8-13(14)19)16(27)23-6-4-12(5-7-23)24-9-15(26)25(17(24)28)10-18(20,21)22/h2-3,8,12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIIKKQPXJNJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

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